Regulatory Identity and Compendial Specificity: Why Only This CAS Number Is Cited in USP Monographs for Paliperidone Quality Control
The USP does not recognize generic 'paliperidone impurity' as a valid reference material. For the analysis of paliperidone and paliperidone palmitate, the USP monograph explicitly designates this compound as 'Paliperidone Related Compound A' . This designation carries specific regulatory weight that other structurally similar compounds do not possess. In the USP Paliperidone Palmitate monograph, Related Compound A is specified as a required reference standard for system suitability testing and impurity quantification [1]. No alternative CAS number or structural analog is listed as interchangeable, meaning any regulatory filing (ANDA, NDA, DMF) that substitutes a different compound risks citation for non-compliance with compendial requirements.
| Evidence Dimension | Regulatory recognition status |
|---|---|
| Target Compound Data | Explicitly cited as 'Paliperidone Related Compound A' in USP–NF monographs for paliperidone and paliperidone palmitate |
| Comparator Or Baseline | Alternative paliperidone analogs (e.g., defluoro paliperidone, paliperidone ketone) are cited as different related compounds (B, C, etc.) or are not cited at all |
| Quantified Difference | Binary (cited vs. not cited as Related Compound A); no alternative compound can fulfill the same monograph function |
| Conditions | USP–NF compendial framework (current edition) |
Why This Matters
For any laboratory operating under cGMP or filing regulatory submissions, the ability to cite a monograph-listed reference standard prevents costly method revalidation and regulatory queries.
- [1] USP. Paliperidone Monograph (USP 2025). Table 2: Impurity Names, Relative Retention Times, and Acceptance Criteria. View Source
